1-(4-Chlorophenyl)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA is a complex organic compound that features a thiourea backbone. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group attached to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA typically involves multiple steps. One common method involves the reaction of 4-chloroaniline with thiophosgene to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 1-(3-aminopropyl)-4-(4-methoxyphenyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thioureas or piperazines.
Scientific Research Applications
N-(4-CHLOROPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-4-METHOXYBENZAMIDE
- (E)-3-(4-CHLOROPHENYL)-1-(2-FLUORO-4-METHOXYPHENYL)-2-PROPEN-1-ONE
- 4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-N’-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}THIOUREA is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C21H27ClN4OS |
---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thiourea |
InChI |
InChI=1S/C21H27ClN4OS/c1-27-20-9-7-19(8-10-20)26-15-13-25(14-16-26)12-2-11-23-21(28)24-18-5-3-17(22)4-6-18/h3-10H,2,11-16H2,1H3,(H2,23,24,28) |
InChI Key |
JWMOGTMPHZXKTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=S)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.